2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Description
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a fluorinated pyrrole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the pyrrole ring. Pyrrole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability and target binding in drug discovery .
Weight: 221.28 g/mol) and methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (Mol. Weight: 195.14 g/mol) are documented . These analogs share structural similarities, differing primarily in substituent positions (2- vs. 4-CF₃) or functional groups (carboxylic acid vs. ester).
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJJZJYEKSGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Two principal synthetic routes have been documented for the preparation of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid:
Both approaches start from commercially available fluorinated precursors and employ cyclization and functional group transformations to yield the target pyrrole acid.
Tosmic Route
The Tosmic route involves the reaction of a trifluoromethyl-substituted acrylic ester with tosylmethylisocyanide (Tosmic) under basic conditions, followed by methylation and hydrolysis steps.
- The starting material is a trifluoromethyl-substituted acrylic ester (compound 9).
- Reaction with Tosmic (tosylmethylisocyanide) in the presence of sodium hydride generates a pyrrole ring intermediate.
- Subsequent methylation with methyl iodide yields the pyrrole-3-carboxylic acid ethyl ester (compound 11) in 65–70% overall yield.
- Basic hydrolysis of the ester produces the free 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid (compound 12) in very good yield.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Trifluoromethyl acrylic ester + Tosmic + NaH | Base-mediated cyclization | Pyrrole ethyl ester intermediate | 65–70 |
| 2 | Pyrrole ethyl ester + MeI | Methylation | Methylated pyrrole ester | - |
| 3 | Pyrrole ester + Base (hydrolysis) | Hydrolysis | 2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid | Very good |
Glycine Route
The glycine route utilizes β-ketoesters as starting materials, which undergo a series of transformations including enolether formation, glycine addition, cyclization, and deprotection to yield the target acid.
- Reaction of a trifluoromethyl-substituted β-ketoester with formic acid orthoethylester produces an enolether intermediate.
- Treatment with glycine in the presence of sodium hydroxide forms a glycine derivative.
- Cyclization is achieved using acetic anhydride (Ac2O) and DMAP in acetonitrile at 70–80°C.
- Deacetylation with sodium carbonate in water/ethanol mixture removes protecting groups.
- Methylation with methyl iodide and sodium hydride introduces methyl groups if needed.
- Final hydrolysis yields the 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Trifluoromethyl β-ketoester + formic acid orthoethylester | Formation of enolether | Enolether intermediate | - |
| 2 | Enolether + Glycine + NaOH | Formation of glycine derivative | Glycine derivative | 65–70 (3 steps) |
| 3 | Glycine derivative + Ac2O + DMAP | Cyclization | Cyclized intermediate | - |
| 4 | Cyclized intermediate + Na2CO3 (water/ethanol) | Deacetylation | Deprotected pyrrole intermediate | - |
| 5 | Intermediate + MeI + NaH | Methylation (optional) | Methylated pyrrole ester | - |
| 6 | Ester hydrolysis | Hydrolysis | 2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid | Moderate to good |
Alternative and Exploratory Methods
An exploratory synthesis of bicyclic pyrrolecarboxylic acid derivatives has been reported, involving:
- Conversion of cyanoacetic ethylester to iminoether.
- Reaction with cysteamine to form dihydrothiazole acetic acid ester.
- Reaction with bromotrifluoroacetone in the presence of cyclohexene oxide.
- Hydrolysis to yield trifluoromethyl-substituted pyrrolecarboxylic acids.
This method, although more complex, demonstrates the versatility of trifluoromethyl incorporation into pyrrole frameworks.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Tosmic Route | Trifluoromethyl acrylic ester | Tosmic, NaH, MeI | Base-mediated cyclization, methylation, hydrolysis | 65–70% overall | Efficient, scalable |
| Glycine Route | Trifluoromethyl β-ketoester | Formic acid orthoethylester, glycine, Ac2O, DMAP, MeI | Multi-step cyclization and methylation | 65–70% (3 steps) | Flexible, allows substitutions |
| Exploratory bicyclic synthesis | Cyanoacetic ethylester, cysteamine | Bromotrifluoroacetone, cyclohexene oxide | Multi-step, complex | ~50% overall | For bicyclic derivatives |
Research Findings and Considerations
- Both the Tosmic and Glycine routes provide reliable access to 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid with moderate to good yields.
- The Tosmic route is noted for its relatively straightforward procedure and use of commercially available starting materials.
- The Glycine route offers more structural diversity and functional group tolerance, suitable for analog synthesis.
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates and final products, necessitating careful control of reaction conditions.
- Hydrolysis steps typically employ standard basic conditions (e.g., NaOH) to convert esters to carboxylic acids efficiently.
- Methylation steps using methyl iodide and sodium hydride are common to introduce methyl substituents on nitrogen or oxygen atoms where required.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce pyrrole alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exhibits potential anti-inflammatory effects. It has been studied for its ability to modulate biological pathways related to inflammation, positioning it as a candidate for developing anti-inflammatory drugs.
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow it to participate in reactions that lead to the formation of compounds targeting specific biological pathways, including those involved in cancer and metabolic disorders .
Organic Synthesis
Reactivity and Lipophilicity Enhancement
The trifluoromethyl group significantly improves the lipophilicity and reactivity of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, facilitating its use in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and cycloadditions, making it a versatile building block for complex organic molecules .
Catalytic Applications
The compound has also been explored for its role as a catalyst or catalyst precursor in organic reactions. Its unique electronic properties can enhance reaction rates and selectivity, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Agrochemicals
Pesticide Development
Due to its biological activity, 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is being investigated for use in developing new agrochemical agents. Its ability to interact with biological targets makes it suitable for designing pesticides that are more effective against specific pests while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position of the trifluoromethyl group and the nature of the substituent (e.g., carboxylic acid vs. ester) significantly influence physicochemical and biological properties:
Key Observations :
Physicochemical Properties
Biological Activity
2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid (TF-PCA) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, interactions with biological systems, and relevant research findings.
TF-PCA is characterized by a trifluoromethyl group attached to the pyrrole ring, which may influence its reactivity and biological interactions. As a carboxylic acid, it can participate in various chemical reactions typical of this functional group, including esterification and amide formation. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Research on TF-PCA is limited, but preliminary studies suggest several potential biological activities:
- Enzyme Inhibition : Similar pyrrole derivatives have been shown to inhibit various enzymes, indicating that TF-PCA may also exhibit enzyme-inhibitory properties. Specifically, it could interact with metabolic enzymes or receptors in biological systems.
- Antitumor Activity : Compounds structurally related to TF-PCA have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell growth in vitro .
- Antimicrobial Properties : Pyrrole derivatives have been explored for their antibacterial activity. Some studies indicate that related compounds can effectively inhibit bacterial growth, suggesting that TF-PCA might possess similar properties .
1. Enzyme Inhibition Studies
A study focused on pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors highlighted the potential of pyrrole derivatives in targeting malaria parasites. Although TF-PCA was not directly tested, the findings suggest that similar compounds can bind selectively to parasitic enzymes while sparing mammalian counterparts, indicating a pathway for developing selective antimalarial agents .
2. Antitumor Activity
In vitro studies on related pyrrole compounds revealed significant antiproliferative activity against multiple cancer cell lines:
- UO-31 Renal Cancer Cell Line : Compounds derived from pyrrole structures exhibited growth inhibition percentages of -77.10% and -92.13% at a concentration of 10 μM.
- Leukemia Cell Lines : Promising results were observed with GI values ranging from 1.36 to 0.27 μM against HL-60 and RPMI-8226 cell lines, outperforming established drugs like sunitinib .
3. Antimicrobial Activity
Pyrrole derivatives have shown effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on TF-PCA's antibacterial effects are lacking, its structural similarities suggest potential efficacy.
The exact mechanisms through which TF-PCA exerts its biological effects remain largely unexplored. However, it is hypothesized that the compound may:
- Interact with specific enzyme active sites or receptor binding sites.
- Induce conformational changes in target proteins leading to altered activity.
- Influence cellular signaling pathways due to its structural characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, similar derivatives (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) were synthesized using Suzuki-Miyaura coupling with boronic acids and trifluoromethylated intermediates . Reaction optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–100°C), and solvent systems (THF/DMF mixtures). Yields can be improved by using anhydrous conditions and inert atmospheres. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodology :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm pyrrole ring substitution patterns and trifluoromethyl group integration. For example, δ ~11.6 ppm corresponds to the carboxylic acid proton .
- LCMS/HPLC : LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) validate molecular weight and purity .
- Elemental Analysis : Confirm C/F ratios to rule out fluorination inefficiencies.
Q. How can researchers mitigate challenges in purifying 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?
- Methodology : Due to the compound’s polarity, reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) is effective. Acidic recrystallization (e.g., ethanol/water mixtures) can enhance purity. Monitor for residual solvents (e.g., DMF) via GC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodology :
- Derivatization : Synthesize analogs (e.g., esterification of the carboxylic acid or substitution of the pyrrole ring) to assess functional group contributions. For instance, methyl or cyclopropyl substituents at the 4-position were shown to modulate activity in related compounds .
- In Vitro Assays : Test anti-proliferative effects via MTT assays (e.g., prostate cancer cell lines) and correlate with autophagy markers (LC3-II/LC3-I ratios) .
Q. What mechanistic insights can be gained from studying its interaction with biological targets like mTOR/p70S6K?
- Methodology :
- Western Blotting : Evaluate phosphorylation states of mTOR and p70S6K in treated cells. For example, derivatives like FMPPP reduced mTOR activity by 60% at 10 µM .
- Molecular Docking : Use computational models (AutoDock Vina) to predict binding affinities to the mTOR catalytic domain. Compare with co-crystallized ligands (e.g., rapamycin) .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in coupling reactions?
- Methodology :
- DFT Calculations : Analyze electron-withdrawing effects of the CF₃ group on pyrrole ring electron density using Gaussian09 (B3LYP/6-31G* basis set).
- Kinetic Studies : Monitor reaction rates (e.g., amidation or esterification) via in situ IR spectroscopy to compare with non-fluorinated analogs .
Q. What safety protocols are essential for handling fluorinated pyrrole derivatives?
- Methodology :
- PPE : Use nitrile gloves (EN374 standard) and safety goggles to prevent dermal/ocular exposure.
- Engineering Controls : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .
Contradictions and Limitations
- Synthetic Yields : Patents report yields >90% for similar compounds , while academic studies often achieve 60–80% . This discrepancy may stem from scale differences or proprietary catalysts.
- Biological Activity : While FMPPP (a related compound) showed autophagy induction , direct evidence for 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid’s activity is lacking, necessitating targeted assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
